[(1-Acetyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid
Description
[(1-Acetyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid is a piperidine-derived acetic acid compound featuring a methyl-amino and acetyl-substituted piperidinylmethyl group. The acetyl group may enhance metabolic stability, while the methyl-amino moiety could influence receptor binding affinity .
Properties
IUPAC Name |
2-[(1-acetylpiperidin-4-yl)methyl-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-9(14)13-5-3-10(4-6-13)7-12(2)8-11(15)16/h10H,3-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQODUGIFAHVBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CN(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Acetyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the condensation reaction of phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating to provide the desired product . The reaction conditions typically involve heating at 190°C for several hours to achieve high yields.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions, hydrogenation, cyclization, and amination. These methods are designed to be cost-effective and scalable, allowing for the large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions
[(1-Acetyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(1-Acetyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of [(1-Acetyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s closest analogs differ in substituents on the piperidine ring and the amino-acetic acid side chain. Key examples include:
Key Research Findings and Implications
Substituent Impact: Acetyl groups (as in 9a and the target compound) improve metabolic stability but may reduce solubility. Methyl-amino groups () enhance receptor binding in neuroactive compounds .
Synthetic Challenges : Bulky substituents (e.g., diphenylmethylene in ) lower yields due to steric hindrance, while smaller groups (e.g., methyl in ) streamline synthesis .
Biological Relevance : Piperidine-acetic acid derivatives are versatile scaffolds for enzyme inhibitors (e.g., sEH in ) and receptor agonists (e.g., neurotensin in ) .
Biological Activity
The compound [(1-Acetyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid is a piperidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the piperidine ring, acetyl group, and amino-acetic acid moiety contributes to its diverse interactions with biological targets.
The mechanism of action for this compound involves its interaction with various molecular targets, particularly enzymes and receptors. The piperidine ring can modulate the activity of neurotransmitter systems, while the acetyl and amino groups enhance binding affinity to these targets. This interaction may influence pathways related to pain management, neuropharmacology, and cancer therapy.
1. Neuropharmacological Effects
Research indicates that compounds with piperidine structures often interact with neurotransmitter systems, potentially influencing mood and cognition. For instance, similar compounds have been studied for their analgesic and anxiolytic properties, suggesting that this compound may have applications in treating anxiety disorders and chronic pain conditions.
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives. For example, a compound structurally related to this compound demonstrated significant cytotoxicity against hypopharyngeal tumor cells, outperforming established chemotherapeutics like bleomycin . The mechanism involved apoptosis induction and cell cycle arrest, indicating a promising avenue for further investigation into its use as an anticancer agent.
3. Cholinesterase Inhibition
Cholinesterase inhibitors are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that piperidine derivatives can effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in the synaptic cleft . This suggests that this compound may possess similar properties worth exploring.
Data Table: Biological Activity Overview
Case Studies
- Cancer Therapy : A study investigated the effects of a related piperidine compound on tumor cell proliferation and migration. The results indicated a significant reduction in cell viability and migration capabilities, suggesting potential for therapeutic use in oncology .
- Neurodegenerative Disease : Research into similar compounds has shown promise in enhancing cognitive function by inhibiting cholinesterase enzymes. This opens pathways for developing treatments targeting Alzheimer's disease .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
